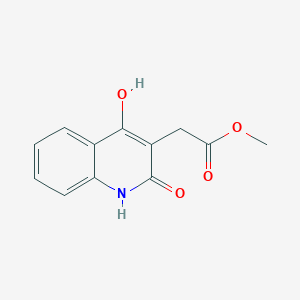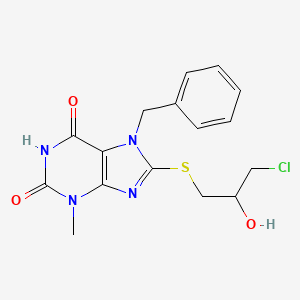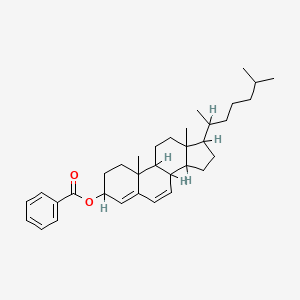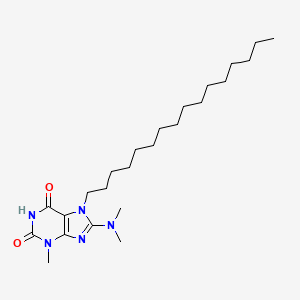![molecular formula C19H20O3 B15081600 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is a compound known for its unique structure and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one. This reaction is carried out using a palladium catalyst under low to medium hydrogen pressure (0.5 to 1.5 atmospheres) at temperatures ranging from -20°C to +50°C .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base. This process yields 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, which is then hydrogenated to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: The compound is studied for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation and pain. The primary molecular target is the COX-2 enzyme, which is involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nabumetone: 4-(6-Methoxy-2-naphthyl)-2-butanone, known for its anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific structure, which provides a balance between efficacy and reduced gastrointestinal toxicity compared to other NSAIDs .
Eigenschaften
Molekularformel |
C19H20O3 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-(6-methoxynaphthalen-2-yl)-6a-methyl-3a,4,5,6-tetrahydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C19H20O3/c1-19-8-7-16(17(19)11-18(20)22-19)14-4-3-13-10-15(21-2)6-5-12(13)9-14/h3-6,9-10,16-17H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
AEKUJPWTHMTXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1CC(=O)O2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)

![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)

![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)

![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)

